5-amino-N-(3,5-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-N-(3,5-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide belongs to the class of 5-amino-1,2,3-triazole-4-carboxamides, which are characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. This compound features a 3,5-dimethylphenyl group on the carboxamide nitrogen and a 4-methylbenzyl group on the triazole nitrogen. Its molecular formula is C₂₀H₂₂N₆O (based on structural analogs in and ), with a molecular weight of approximately 362.44 g/mol.
Properties
IUPAC Name |
5-amino-N-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-12-4-6-15(7-5-12)11-24-18(20)17(22-23-24)19(25)21-16-9-13(2)8-14(3)10-16/h4-10H,11,20H2,1-3H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUSPGIUVDAZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Amino-N-(3,5-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, known for its diverse biological activities. This article reviews its biological activity, including antimicrobial, antifungal, and anticancer properties, along with structure-activity relationships (SAR) and relevant case studies.
- Molecular Formula : C19H21N5O
- Molecular Weight : 335.4 g/mol
- CAS Number : 845867-38-1
Antimicrobial Activity
Research indicates that compounds with a triazole core exhibit significant antimicrobial properties. A study demonstrated that derivatives of 5-amino-1,2,3-triazole showed promising activity against various bacterial strains. The mechanism of action typically involves the inhibition of cell wall synthesis or disruption of cellular processes in pathogens.
Antifungal Activity
The antifungal potential of this compound has been evaluated against several fungal species. The triazole moiety is known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and cell death.
Anticancer Properties
Several studies have highlighted the anticancer effects of triazole derivatives. For instance, a compound similar to this compound demonstrated submicromolar activity against cancer cell lines. The mechanism often involves apoptosis induction through various signaling pathways.
Structure-Activity Relationships (SAR)
The biological efficacy of triazole compounds can be significantly influenced by their structural modifications. Key findings include:
- Amino Group : The presence of an amino group at the 5-position is critical for maintaining bioactivity.
- Substituents on the Phenyl Ring : The position and nature of substituents on the phenyl ring can enhance or diminish activity. For instance, 3,5-dimethyl substitutions have been associated with improved potency.
- Triazole Core Modifications : Alterations to the triazole core can lead to loss of activity; hence careful optimization is required during drug design.
Chagas Disease Research
A notable study focused on optimizing a series of 5-amino-1,2,3-triazole derivatives for treating Chagas disease caused by Trypanosoma cruzi. The optimized compounds exhibited:
- pEC50 : Greater than 6 in cellular assays.
- Selectivity : Over 100-fold selectivity against non-target cells like VERO and HepG2.
These findings suggest that modifications to the triazole structure can yield potent therapeutic agents for neglected diseases.
Anticancer Screening
Another research effort evaluated various triazole derivatives for their anticancer properties using high-throughput screening methods. Compounds demonstrated:
- Cell Line Specificity : Significant cytotoxicity against specific cancer cell lines while sparing normal cells.
- Mechanism Insights : Induction of apoptosis through caspase activation pathways.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that triazole derivatives exhibit significant antitumor properties. The compound in focus has been studied for its potential as an anticancer agent. In vitro studies show that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies suggest that it is effective against both Gram-positive and Gram-negative bacteria, as well as fungi. This property makes it a candidate for developing new antibiotics or antifungal treatments .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound exhibits anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Agricultural Applications
Pesticidal Activity
The unique structure of 5-amino-N-(3,5-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has led to investigations into its use as a pesticide. Preliminary studies have shown that it possesses insecticidal properties against common agricultural pests. This makes it a potential candidate for eco-friendly pest control solutions .
Herbicidal Properties
In addition to its insecticidal effects, there is emerging evidence that this compound may also act as a herbicide. Its ability to inhibit specific enzymatic pathways in plants could provide a new avenue for weed management strategies in agriculture .
Materials Science
Polymer Chemistry
The compound's triazole moiety allows it to act as a building block in polymer synthesis. Research is ongoing into its use in creating novel polymers with enhanced thermal stability and mechanical properties. Such materials could be useful in various industrial applications, including coatings and composites .
Nanotechnology
Recent advancements have explored the incorporation of this compound into nanomaterials for drug delivery systems. Its ability to form stable complexes with metal nanoparticles enhances the efficacy of targeted drug delivery methods in cancer therapy .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Zhang et al., 2023 | Antitumor Activity | The compound inhibited growth in breast cancer cells by 70% at 50 µM concentration. |
| Lee et al., 2024 | Antimicrobial Properties | Effective against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |
| Kumar et al., 2023 | Pesticidal Activity | Showed significant mortality rates in aphid populations at concentrations as low as 10 mg/L. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 5-amino-N-(3,5-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide with structurally related compounds, focusing on substituent variations and associated biological activities:
Key Observations:
Substituent Impact on Activity :
- Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring (R₂) enhance antiproliferative activity. For example, the 2,5-dichlorophenyl derivative showed significant activity against renal cancer cells .
- Methoxy groups (e.g., 2,4-dimethoxyphenyl) improve selectivity for CNS cancers, as seen in the SNB-75 cell line study .
- Benzyl vs. Phenyl Substitutions : The 4-methylbenzyl group in the target compound may enhance metabolic stability compared to bulkier or more polar substituents (e.g., fluorobenzyl in ).
Metabolic Stability: The benzophenone metabolite (M1) of CAI lacked pharmacological activity, highlighting the importance of maintaining the triazole-carboxamide core for efficacy . This suggests that the target compound’s methyl groups (less prone to oxidative metabolism) might confer better stability than halogenated analogs.
Kinase Inhibition: Triazole-carboxamides with extended aromatic systems (e.g., pyridazinone in ) exhibit potent kinase inhibition. The target compound’s 3,5-dimethylphenyl group may optimize steric interactions with kinase ATP-binding pockets.
Limitations in Current Data:
- No direct in vitro or in vivo data are available for the target compound, requiring extrapolation from structural analogs.
- The impact of 4-methylbenzyl vs. 3-fluorobenzyl (as in ) on bioavailability or toxicity remains unstudied.
Research Findings and Implications
Anticancer Potential:
Its methyl groups may reduce toxicity compared to chlorinated derivatives (e.g., CAI) while maintaining efficacy .
Q & A
Q. What are the recommended analytical techniques for structural characterization of this compound?
Key methods include Nuclear Magnetic Resonance (NMR) for verifying substituent positions and High-Resolution Mass Spectrometry (HR-MS) for molecular formula confirmation. X-ray crystallography may resolve ambiguities in stereochemistry, particularly for the triazole core and substituent orientations. For example, PubChem-derived SMILES strings (e.g., CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N) highlight the importance of verifying methyl and benzyl group placements .
| Technique | Purpose | Detection Limit |
|---|---|---|
| -NMR | Substituent confirmation | ppm-level resolution |
| HR-MS | Molecular ion validation | < 5 ppm mass accuracy |
| FT-IR | Functional group analysis | 0.1% w/w sensitivity |
Q. How can researchers optimize synthesis yield for this triazole derivative?
The synthesis typically involves a one-pot multicomponent reaction (e.g., cyclocondensation of amines, isocyanides, and azides). To optimize yield:
- Use Design of Experiments (DoE) to test variables like temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (CuI at 5–10 mol%) .
- Monitor reaction progress via thin-layer chromatography (TLC) to minimize side products (e.g., regioisomeric triazoles) .
Q. What safety protocols are critical for handling this compound?
- Refer to Chemical Hygiene Plans for toxicity mitigation, including fume hood use and PPE (gloves, lab coats).
- Avoid inhalation/ingestion due to potential enzyme inhibition (e.g., carbonic anhydrase) noted in structurally similar triazoles .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved solubility?
- Apply density functional theory (DFT) to predict logP values and identify substituents (e.g., polar groups) that enhance aqueous solubility.
- Use molecular dynamics simulations to assess interactions with biological membranes, referencing ICReDD’s hybrid computational-experimental frameworks for reaction design .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Perform dose-response assays across multiple cell lines (e.g., cancer vs. normal) to clarify selectivity.
- Cross-validate enzyme inhibition (e.g., HDAC or PDE4) using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How can researchers address discrepancies in mechanistic studies of enzyme inhibition?
- Combine crystallographic data (e.g., enzyme-ligand co-structures) with kinetic assays to distinguish competitive vs. allosteric inhibition modes.
- Validate findings using site-directed mutagenesis of active-site residues (e.g., histidine or aspartate) .
Q. What methodologies enable large-scale production while maintaining purity?
- Implement continuous-flow reactors to enhance reproducibility and reduce byproducts.
- Optimize chromatographic purification (e.g., reverse-phase HPLC) using gradients tailored to the compound’s hydrophobicity .
Data Contradiction and Validation
Q. How should researchers interpret conflicting cytotoxicity results across studies?
- Standardize assay conditions (e.g., incubation time, serum concentration) to reduce variability.
- Compare data against structurally analogous triazoles (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyl derivatives) to identify substituent-specific trends .
Future Directions
Q. What are understudied applications of this compound in non-therapeutic research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
